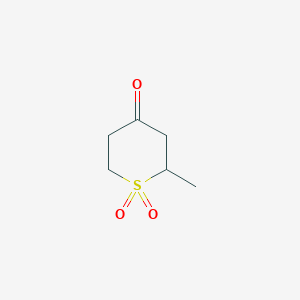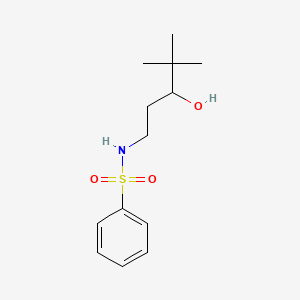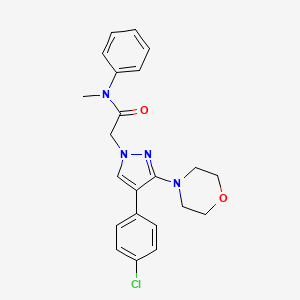
2-Methylthiane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methylthiane-1,1,4-trione” is a chemical compound with the CAS Number: 82483-84-9 . It’s used as a reagent for automated post-column derivatization of primary and secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.21, a melting point of 129-131 degrees Celsius, and it appears as a powder .Applications De Recherche Scientifique
Redox-Cleavable Protection for Carbonyl Groups
- Application: 1,2,4-trioxepanes, similar in structure to 2-Methylthiane-1,1,4-trione, are used for protecting carbonyl groups in synthetic chemistry. These derivatives are stable under various conditions and can be easily deblocked to regenerate the parent carbonyl compound (Ahmed & Dussault, 2004).
Coenzyme M Analogues
- Application: Certain 2-(methylthio)ethanesulfonate analogues, structurally related to this compound, have been synthesized and tested as substrates for methyl-coenzyme M reductase in the Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Synthesis and Characterization of Organosilicon Compounds
- Application: Diaryltetrathiasilolanes, which are related to this compound, have been synthesized and studied. These compounds are involved in the formation of silicon−sulfur double bond compounds and are significant in the field of organosilicon chemistry (Suzuki et al., 1998).
Photochemical Studies
- Application: Studies on 4-Thia-2-cycloalkenones, which are related to this compound, focus on their photochemical properties. These studies contribute to understanding the photochemical behavior of similar compounds (Anklam, Lau, & Margaretha, 1985).
Synthesis of Organic Compounds
- Application: 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones, structurally similar to this compound, have been prepared and used in the synthesis of furans, pyrroles, and thiophenes, showcasing their versatility in organic synthesis (Yin et al., 2008).
Gas Phase Chemistry of Radical Ions
- Application: The study of distonic radical ions, related to the structure of this compound, contributes to understanding the behavior of such ions in the gas phase, which is relevant in mass spectrometry and analytical chemistry (Polce & Wesdemiotis, 1996).
Conformational Analysis via NMR and Molecular Mechanics
- Application: NMR spectroscopy and molecular mechanics have been used to study 2-alkyl-1,4-dithianes, compounds related to this compound. This research is important in the field of stereochemistry and molecular structure determination (Strelenko et al., 1991).
Free-Radical Ring-Opening Polymerization
- Application: Research on cyclic allylic sulfides, similar to this compound, has revealed their potential in free-radical polymerization. This application is significant in materials science and polymer chemistry (Evans & Rizzardo, 1996).
Investigating Antimalarial Action
- Application: 1,2,4-Trioxolanes, structurally related to this compound, have been studied for their antimalarial properties. This research is crucial in the development of new antimalarial drugs (Hartwig et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-1,1-dioxothian-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5-4-6(7)2-3-10(5,8)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGXFTXOAUKHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82483-84-9 |
Source


|
| Record name | 2-methyl-1lambda6-thiane-1,1,4-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)


![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)
![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)



![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
